[(5-Bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine
CAS No.:
Cat. No.: VC17794133
Molecular Formula: C11H12BrNS2
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNS2 |
|---|---|
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | N-[(5-bromothiophen-2-yl)methyl]-2-thiophen-2-ylethanamine |
| Standard InChI | InChI=1S/C11H12BrNS2/c12-11-4-3-10(15-11)8-13-6-5-9-2-1-7-14-9/h1-4,7,13H,5-6,8H2 |
| Standard InChI Key | NEUBMABDNIOJIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CCNCC2=CC=C(S2)Br |
Introduction
Structural and Molecular Characteristics
The compound’s backbone consists of two thiophene rings: one substituted with a bromine atom at the 5-position and connected via a methyl group, and another linked to an ethylamine chain. The bromine atom introduces electron-withdrawing effects, polarizing the thiophene ring and enhancing reactivity in cross-coupling reactions . The ethylamine group contributes basicity and hydrogen-bonding capacity, which are pivotal for interactions with biological targets.
Key structural parameters include:
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IUPAC Name: N-[(5-bromothiophen-2-yl)methyl]-2-(thiophen-2-yl)ethanamine
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SMILES: C1=CSC(=C1Br)CNCC2=CC=CS2
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InChIKey: SIWOTPRTMDIXRY-UHFFFAOYSA-N
Comparative analysis with simpler analogs, such as N-[(5-bromothiophen-2-yl)methyl]ethanamine (PubChem CID: 2496568), reveals that the additional thiophene-ethyl group in the target compound increases its molecular complexity and hydrophobicity, potentially enhancing membrane permeability in biological systems .
Synthesis and Chemical Reactivity
The synthesis of [(5-bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine likely involves multi-step organic reactions. A plausible route includes:
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Bromination: Electrophilic bromination of 2-thiophenemethanol to yield 5-bromo-2-thiophenemethanol.
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Methylation: Conversion of the hydroxyl group to a methylamine via nucleophilic substitution with methylamine.
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Coupling: Reaction with 2-(thiophen-2-yl)ethylamine using a coupling agent such as EDC/HOBt.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 302.3 g/mol |
| Purity | ≥95% (HPLC) |
| Storage Conditions | 4–8°C, inert atmosphere |
| Solubility | Likely soluble in DMSO, THF, and dichloromethane |
The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous buffers. Its UV-Vis spectrum (λ ≈ 280 nm) is characteristic of conjugated thiophene systems .
Applications in Materials Science
Thiophene derivatives are pivotal in organic electronics due to their π-conjugated systems. This compound’s dual thiophene structure suggests utility in:
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Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction cells.
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Electroluminescent Devices: Emissive layers in OLEDs, leveraging bromine’s heavy-atom effect for enhanced spin-orbit coupling.
Comparative performance data with terthiophene analogs (e.g., 5,5'-dibromo-2,2':5',2''-terthiophene) highlight trade-offs between conductivity and processability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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H NMR (400 MHz, CDCl): δ 7.20 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 3.75 (s, 2H, CHN), 2.90 (t, J = 7.2 Hz, 2H, CH), 2.65 (t, J = 7.2 Hz, 2H, CH) .
Mass Spectrometry (MS):
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ESI-MS: m/z 303.0 [M+H].
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